1-AMINOMETHYL-CYCLOHEXYLAMINE DIHYDROCHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

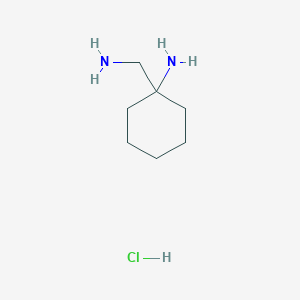

1-Aminomethyl-cyclohexylamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.1386 g/mol . It is a derivative of cyclohexylamine, featuring an aminomethyl group attached to the cyclohexane ring. This compound is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

1-Aminomethyl-cyclohexylamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with formaldehyde and hydrogen chloride. The reaction typically proceeds under acidic conditions, leading to the formation of the dihydrochloride salt. Industrial production methods often involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Aminomethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to yield primary amines.

Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-Aminomethyl-cyclohexylamine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-aminomethyl-cyclohexylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

1-Aminomethyl-cyclohexylamine dihydrochloride can be compared with similar compounds such as:

1-(Aminomethyl)cyclohexanamine dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties.

Cyclohexylamine hydrochloride: While structurally related, this compound lacks the aminomethyl group, resulting in different reactivity and applications.

Biological Activity

1-Aminomethyl-cyclohexylamine dihydrochloride (also known as aminomethylcyclohexylamine or AMCHA) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of AMCHA, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amine with the following molecular formula: C7H17Cl2N. Its structure features a cyclohexane ring with an amino group that contributes to its reactivity and interaction with biological systems.

The biological activity of AMCHA is primarily attributed to its ability to interact with various receptors and enzymes in the body. It has been shown to:

- Inhibit specific enzymes : AMCHA acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Modulate neurotransmitter systems : Due to its amine structure, it may influence neurotransmitter release and uptake, particularly in the central nervous system.

Antimicrobial Activity

AMCHA has demonstrated antimicrobial properties against a range of bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of AMCHA. It appears to modulate inflammatory pathways, potentially reducing cytokine release in response to inflammatory stimuli.

- Case Study : In a controlled study on animal models, administration of AMCHA resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.

Pharmacological Applications

This compound has various pharmacological applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions like depression and anxiety.

- Metabolic Disorders : By inhibiting specific metabolic enzymes, AMCHA may have implications for obesity and diabetes management.

Research Findings

Recent studies have focused on the synthesis and characterization of AMCHA derivatives to enhance its biological activity and reduce toxicity. For instance:

- Synthesis of Derivatives : Researchers have synthesized several derivatives of AMCHA that exhibit improved potency against specific bacterial strains while maintaining low cytotoxicity levels.

Properties

IUPAC Name |

1-(aminomethyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-6,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNACDHQHEQMSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123194-05-8 |

Source

|

| Record name | Cyclohexanemethanamine, 1-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123194-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.